molecular formula C16H26N4O5 B10874141 2',2',6,6-Tetramethyl-5,7-dinitrotetrahydrospiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,4'-pyran]

2',2',6,6-Tetramethyl-5,7-dinitrotetrahydrospiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,4'-pyran]

Cat. No.: B10874141
M. Wt: 354.40 g/mol
InChI Key: AVJAZQHHRYFHHN-UHFFFAOYSA-N
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Description

2’,2’,6,6-Tetramethyl-5,7-dinitrotetrahydrospiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,4’-pyran] is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of nitro groups and the spirocyclic framework contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,2’,6,6-Tetramethyl-5,7-dinitrotetrahydrospiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,4’-pyran] typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.

    Introduction of Nitro Groups: The nitro groups are introduced through nitration reactions. This step requires the use of nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid.

    Functional Group Modifications: Additional functional group modifications may be necessary to achieve the desired compound. This can include methylation, reduction, or other transformations.

Industrial Production Methods

Industrial production of 2’,2’,6,6-Tetramethyl-5,7-dinitrotetrahydrospiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,4’-pyran] involves scaling up the laboratory synthesis procedures. This requires optimization of reaction conditions, purification methods, and safety protocols to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding oxides.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired transformation.

Major Products

    Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction of the nitro groups results in the formation of amino derivatives.

    Substitution: Substitution reactions can yield a variety of products depending on the nature of the substituent introduced.

Scientific Research Applications

2’,2’,6,6-Tetramethyl-5,7-dinitrotetrahydrospiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,4’-pyran] has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound’s potential therapeutic effects are being explored, particularly in the development of new drugs.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2’,2’,6,6-Tetramethyl-5,7-dinitrotetrahydrospiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,4’-pyran] involves its interaction with specific molecular targets. The nitro groups and spirocyclic structure play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2’,2’,6,6-Tetramethyl-5,7-dinitrotetrahydrospiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,4’-pyran] analogs: Compounds with similar spirocyclic structures and nitro groups.

    Spirocyclic compounds: Other spirocyclic compounds with different functional groups.

    Nitro compounds: Compounds with nitro groups but different core structures.

Uniqueness

The uniqueness of 2’,2’,6,6-Tetramethyl-5,7-dinitrotetrahydrospiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,4’-pyran] lies in its combination of a spirocyclic framework and nitro groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C16H26N4O5

Molecular Weight

354.40 g/mol

IUPAC Name

2',2',6,6-tetramethyl-5,7-dinitrospiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4'-oxane]

InChI

InChI=1S/C16H26N4O5/c1-12(2)7-16(5-6-25-12)17-8-14(19(21)22)9-18(16)11-15(10-17,20(23)24)13(14,3)4/h5-11H2,1-4H3

InChI Key

AVJAZQHHRYFHHN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CCO1)N3CC4(CN2CC(C3)(C4(C)C)[N+](=O)[O-])[N+](=O)[O-])C

Origin of Product

United States

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